molecular formula C14H15N3O3S B6499228 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 307327-57-7

2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B6499228
CAS RN: 307327-57-7
M. Wt: 305.35 g/mol
InChI Key: KOJLXPJHGWYWPR-UHFFFAOYSA-N
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Description

Triazoles are an important class of compounds due to their numerous biomedical applications . They are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates or by a one-pot reaction starting from an aromatic amine by successive reaction with carbon sulphide, sodium chloroacetate, and hydrazine with the intermediate obtaining of N-(aryl)hydrazinecarbothioamides, followed by their acylation with acyl chlorides .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their versatile structure. For example, they can be synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Scientific Research Applications

Anticancer Activity

(4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: has been investigated for its potential as an anticancer agent. Researchers have synthesized analogs and evaluated their activity against cancer cells . Further studies are needed to explore its mechanism of action and efficacy.

Antibacterial Properties

Triazoles, including this compound, have demonstrated antibacterial activity. For instance, 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives with functional Schiff-base moieties exhibited antimicrobial effects . Investigating its specific antibacterial targets and modes of action could be valuable.

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them effective in numerous biomedical applications .

properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-8-17-12(9-20-11-6-4-3-5-7-11)15-16-14(17)21-10-13(18)19/h2-7H,1,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLXPJHGWYWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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